molecular formula C10H7ClN2O2 B13102241 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride CAS No. 522646-39-5

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride

Cat. No.: B13102241
CAS No.: 522646-39-5
M. Wt: 222.63 g/mol
InChI Key: DANOKUDOZKTSKV-UHFFFAOYSA-N
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Description

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride typically involves the reaction of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the benzoic acid derivative is treated with an excess of thionyl chloride, resulting in the formation of the corresponding benzoyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride involves its reactivity as an acylating agent. The benzoyl chloride group can react with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride is unique due to its specific substitution pattern on the oxadiazole ring and the presence of the benzoyl chloride group.

Properties

CAS No.

522646-39-5

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride

InChI

InChI=1S/C10H7ClN2O2/c1-6-12-10(13-15-6)8-4-2-3-7(5-8)9(11)14/h2-5H,1H3

InChI Key

DANOKUDOZKTSKV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)C2=CC(=CC=C2)C(=O)Cl

Origin of Product

United States

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